2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr
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Overview
Description
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is a chemical compound with the molecular formula C12H17N·HBr It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 4, and 8 on the quinoline ring
Mechanism of Action
Biochemical Pathways
HTHQ has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .
Result of Action
Administering HTHQ led to a significant decrease in oxidative stress in rats with Parkinson’s Disease . This resulted in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr typically involves the condensation of 2,6-dimethyl aniline with cyclohexanone, followed by reduction and bromination. The reaction conditions often include the use of sodium borohydride as a reducing agent and hydrogen bromide for bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr has been utilized in a variety of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Medicine: Research has explored its use in drug discovery and synthesis, including antimalarial and anti-inflammatory drugs.
Industry: It is used in the production of sensitizers for dye-sensitized solar cells and as an intermediate in the synthesis of photoantimicrobial agents.
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, the additional methyl group at position 8 may enhance its stability and alter its interaction with biological targets. The presence of a hydroxy group in 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline introduces additional hydrogen bonding capabilities, potentially affecting its solubility and reactivity .
Properties
IUPAC Name |
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCCUUNPLAEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050556-42-7 |
Source
|
Record name | Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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